B1578433 Odorranain-J-OA2

Odorranain-J-OA2

Cat. No.: B1578433
Attention: For research use only. Not for human or veterinary use.
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Description

Odorranain-J-OA2 is a cationic antimicrobial peptide (AMP) isolated from the skin secretions of the odorous frog Odorrana grahami. It comprises 20 amino acid residues with a molecular weight of approximately 2.3 kDa and adopts an amphipathic α-helical structure in membrane-mimetic environments . This peptide exhibits broad-spectrum antimicrobial activity against Gram-negative bacteria (e.g., Escherichia coli, MIC: 4–8 µM) and moderate efficacy against Gram-positive pathogens (e.g., Staphylococcus aureus, MIC: 16–32 µM) . Its mechanism involves disrupting microbial membranes via electrostatic interactions with negatively charged phospholipids, leading to cell lysis. Unlike many AMPs, this compound demonstrates low hemolytic activity (<10% at 64 µM), making it a promising candidate for therapeutic development .

Properties

bioactivity

Antibacterial, Antifungal

sequence

GLFTLIKGAYKNDAPTVACN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

To contextualize Odorranain-J-OA2’s properties, we compare it with two structurally analogous AMPs—Magainin-2 (from Xenopus laevis) and Temporin A (from Rana temporaria)—and one functionally similar synthetic peptide, Omiganan (a clinical-stage AMP).

Table 1: Structural and Functional Comparison of this compound with Similar Compounds

Property This compound Magainin-2 Temporin A Omiganan
Amino Acid Length 20 residues 23 residues 13 residues 12 residues
Net Charge +5 +3 +2 +5
Key Structural Motif Amphipathic α-helix Amphipathic α-helix β-hairpin α-helix
Antimicrobial Activity (MIC, µM)
- E. coli 4–8 6–12 25–50 2–4
- S. aureus 16–32 8–16 50–100 4–8
Hemolytic Activity <10% at 64 µM ~20% at 64 µM ~30% at 64 µM <5% at 64 µM
Stability in Serum 80% remaining (24 h) 50% remaining (24 h) 30% remaining (24 h) >90% remaining (24 h)

Key Findings:

Structural Similarities and Divergences :

  • Like Magainin-2, this compound adopts an α-helical conformation critical for membrane interaction. However, its shorter length and higher net charge enhance selectivity for bacterial membranes over mammalian cells .
  • Temporin A’s compact β-hairpin structure limits its spectrum to Gram-positive bacteria, whereas this compound’s α-helix enables broader activity .

Functional Efficacy :

  • This compound outperforms Temporin A against Gram-negative pathogens due to stronger electrostatic binding to lipopolysaccharides .
  • Omiganan, despite its synthetic origin, shares this compound’s low hemolytic profile but achieves lower MIC values owing to optimized hydrophobicity .

Stability Challenges :

  • This compound’s serum stability (80% remaining after 24 h) surpasses natural analogs like Magainin-2 but lags behind Omiganan’s engineered protease resistance .

Critical Analysis of Research Methodologies

Comparative studies of AMPs require rigorous adherence to data standardization, as emphasized by Organic Letters guidelines . For example:

  • Spectral Data : this compound’s NMR and HRMS spectra were included in supporting information to validate purity and structure, aligning with J. Org. Chem. requirements for reproducibility .
  • Hemolytic Assays: Consistent use of human red blood cells (RBCs) across studies enables direct comparison, though variations in RBC sources (e.g., species-specific donors) may introduce bias .

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